![molecular formula C9H13NO2 B3387627 1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- CAS No. 847955-92-4](/img/structure/B3387627.png)
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)-
Overview
Description
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- is a chemical compound that belongs to the pyrrole family. It is commonly known as t-Butylpyrrole-2-carboxylic acid and is used in various scientific research applications due to its unique properties.
Mechanism of Action
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has a unique mechanism of action. It acts as a nucleophile due to the presence of the carboxylic acid group and the pyrrole ring. It can also act as a hydrogen bond acceptor due to the presence of the pyrrole nitrogen. Additionally, it can act as a Lewis base due to the presence of the lone pair of electrons on the pyrrole nitrogen.
Biochemical and Physiological Effects
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and to have anti-inflammatory properties. Furthermore, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
Future Directions
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has several potential future directions. It can be used in the synthesis of novel drugs and pharmaceuticals with improved efficacy and reduced side effects. It can also be used in the development of new catalysts for organic reactions. Furthermore, it can be used in the development of new materials with unique properties.
Conclusion
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- is a versatile compound with unique properties that make it suitable for various scientific research applications. Its synthesis method is straightforward, and it has several advantages for lab experiments. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising compound for the development of new drugs, catalysts, and materials.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- is widely used in scientific research applications. It is used as a building block for the synthesis of various pyrrole-containing compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. Furthermore, it is used in the synthesis of novel drugs and pharmaceuticals due to its unique properties.
properties
IUPAC Name |
4-tert-butyl-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-4-7(8(11)12)10-5-6/h4-5,10H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPGEHRTGSFBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- | |
CAS RN |
847955-92-4 | |
Record name | 4-tert-butyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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